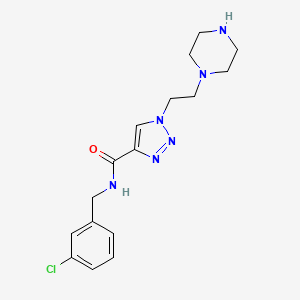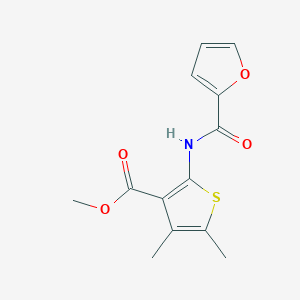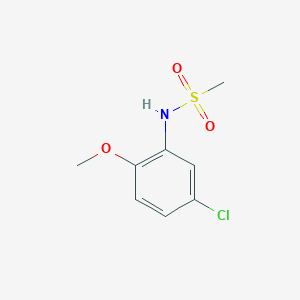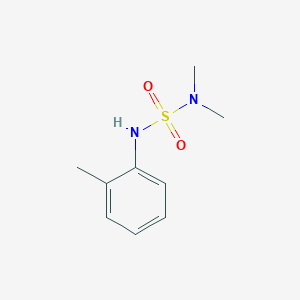
N-(3-chlorobenzyl)-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemicals that includes triazoles, piperazines, and carboxamides. These are often explored for their potential pharmacological properties. The synthesis and analysis of such compounds involve detailed understanding of organic chemistry and reaction mechanisms.
Synthesis Analysis
The synthesis of related triazole and piperazine compounds typically involves multistep reactions, starting from basic building blocks like amines, carboxylic acids, and halides. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involved a five-step process starting from 4-chlorobenzenamine, showcasing the complexity and efficiency of such synthetic routes (Kan, 2015).
Molecular Structure Analysis
The analysis of molecular structure is crucial for understanding the physical and chemical behavior of compounds. Techniques such as NMR, X-ray crystallography, and mass spectrometry are employed. For example, X-ray diffraction studies provided detailed insights into the crystal structure of similar compounds, revealing intermolecular interactions that could influence their reactivity and properties (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds often includes interactions with biological molecules, highlighting their potential as pharmacological agents. The presence of functional groups like triazole, piperazine, and carboxamide contribute to their reactivity. For instance, triazole derivatives have been synthesized for their antimicrobial activities, indicating the significance of their chemical properties in biological contexts (Bektaş et al., 2010).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are essential for the practical application of these compounds. Differential scanning calorimetry (DSC) can provide information about the thermal stability of such compounds, which is crucial for their storage and handling (Qin et al., 2016).
Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) discusses the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and their biological activities. The synthesized compounds were screened for antimicrobial, antilipase, and antiurease activities, with some showing good to moderate antimicrobial activity against test microorganisms, antiurease activity, and antilipase activity (Başoğlu et al., 2013).
Enantioselective Lewis Basic Catalysts
Wang et al. (2006) developed l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. This study demonstrates the critical role of the arene sulfonyl group on N4 for achieving high enantioselectivity and presents a broad range of substrates that were effectively hydrosilylated with high yields and enantioselectivities (Wang et al., 2006).
Synthesis and Antimicrobial Activities of Triazole Derivatives
Research by Bektaş et al. (2010) focuses on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives. This work highlights the synthesis process from various ester ethoxycarbonylhydrazones with primary amines and the evaluation of the compounds' antimicrobial activities, where some demonstrated good or moderate activities against test microorganisms (Bektaş et al., 2010).
Inhibitors of Soluble Epoxide Hydrolase
A study by Thalji et al. (2013) identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase through high-throughput screening using encoded library technology. The triazine heterocycle was essential for high potency and selectivity, with one compound demonstrating robust effects on a serum biomarker, indicating in vivo target engagement (Thalji et al., 2013).
Piperazine and Triazolo-Pyrazine Derivatives
Patil et al. (2021) synthesized new piperazine and triazolo-pyrazine derivatives, characterizing them through various spectroscopic techniques and evaluating their antimicrobial activities against bacterial and fungal strains. This work showcases the potential of these compounds as antimicrobials, with one compound exhibiting superior activity against A. baumannii (Patil et al., 2021).
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(2-piperazin-1-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN6O/c17-14-3-1-2-13(10-14)11-19-16(24)15-12-23(21-20-15)9-8-22-6-4-18-5-7-22/h1-3,10,12,18H,4-9,11H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGCLECJRKJHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C=C(N=N2)C(=O)NCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5560463.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5560471.png)
![2-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5560489.png)



![4-bromo-3,5-dimethyl-1-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1H-pyrazole](/img/structure/B5560513.png)
![(1R*,3S*)-7-[(3-chloro-2-thienyl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560519.png)
![methyl [(7-methoxy-4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5560525.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5560527.png)
![4-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-1,2,4-triazol-5-yl]quinoline](/img/structure/B5560539.png)
![8-fluoro-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5560559.png)
![8-mercapto-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B5560560.png)